molecular formula C13H20N2O3S B2460446 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1797711-85-3

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2460446
CAS RN: 1797711-85-3
M. Wt: 284.37
InChI Key: CZCRMZTWHFLRGM-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of thiolane-containing compounds that have been shown to exhibit a broad range of biological activities.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of several signaling pathways. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase the expression of antioxidant enzymes, which may contribute to its antioxidant effects. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of tumor cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase the levels of antioxidant enzymes, which may contribute to its antioxidant effects. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of tumor cells, which may contribute to its antitumor effects. Furthermore, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and may protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to exhibit a broad range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Furthermore, the compound may have off-target effects that need to be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for research on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of research could be to further elucidate the compound's mechanism of action. This could involve studying the compound's effects on specific signaling pathways and identifying the molecular targets of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. Another area of research could be to investigate the compound's potential therapeutic applications in more detail. This could involve studying the compound's effects in animal models of various diseases and identifying the optimal dosing regimen for the compound. Finally, future research could focus on developing more potent derivatives of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide that exhibit enhanced biological activity.

Synthesis Methods

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of piperidine-4-carboxylic acid with propargylamine to form the corresponding propargylamide. The propargylamide is then subjected to a cyclization reaction with 1,3-dithiolane-2-thione to yield N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a relatively straightforward process, and the compound can be obtained in good yields.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-6-15-7-3-11(4-8-15)13(16)14-12-5-9-19(17,18)10-12/h1,11-12H,3-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCRMZTWHFLRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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